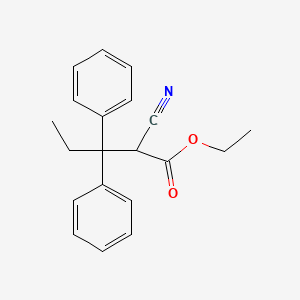

Ethyl 2-cyano-3,3-diphenylpentanoate

Description

Contextualization within Modern Synthetic Organic Chemistry

Modern synthetic organic chemistry is driven by the quest for novel molecules with unique properties and functionalities. The synthesis and study of new chemical entities are fundamental to advancing various scientific fields, from materials science to medicinal chemistry. Compounds that possess multiple, strategically placed functional groups are of particular interest as they offer versatile platforms for the development of complex molecular architectures and diverse chemical transformations. Ethyl 2-cyano-3,3-diphenylpentanoate represents such a molecule, embodying a confluence of reactive sites that make it a compelling subject for academic investigation. Its structure suggests potential applications as a building block in the synthesis of more complex molecules, contributing to the ever-expanding toolkit of organic chemists. The exploration of such compounds is crucial for pushing the boundaries of what is synthetically achievable and for uncovering new chemical reactivity.

Rationale for Comprehensive Investigation of Novel and Under-explored Chemical Entities

The systematic investigation of novel and under-explored chemical compounds is a cornerstone of progress in the chemical sciences. frontiersin.org Such endeavors often lead to the discovery of new reactions, the development of more efficient synthetic methodologies, and the identification of molecules with valuable biological or material properties. nih.gov The study of a previously uncharacterized molecule like this compound is warranted by the potential for uncovering unique chemical behavior arising from the interplay of its constituent functional groups. A comprehensive analysis of its synthesis, reactivity, and structural characteristics can provide valuable data and insights that enrich the broader understanding of organic chemistry. frontiersin.org This exploration can fill gaps in the existing chemical literature and may pave the way for the development of new synthetic strategies or the discovery of compounds with practical applications.

Structural Features and their Academic Implications for Chemical Reactivity

The chemical reactivity and potential academic significance of this compound are intrinsically linked to its distinct structural features. The molecule incorporates a nitrile group, an ester functionality, and a gem-diphenyl substitution, each of which imparts specific chemical properties and opens up avenues for a variety of chemical transformations.

The nitrile, or cyano, group (-C≡N) is a versatile functional group in organic synthesis. ebsco.comfiveable.me Its carbon-nitrogen triple bond provides a reactive site for various chemical reactions. ebsco.com The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. wikipedia.org This reactivity allows for the transformation of the nitrile group into a range of other functional groups. For instance, nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. ebsco.comwikipedia.org They can also be reduced to primary amines using reducing agents like lithium aluminum hydride. fiveable.me Furthermore, the nitrile group can participate in cycloaddition reactions and can be a precursor for the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net

Table 1: Common Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid/Amide |

| Reduction | LiAlH₄, H₂/Catalyst | Primary Amine |

| Grignard Reaction | RMgX, then H₂O | Ketone |

The ethyl ester group (-COOEt) in this compound serves as another key site for chemical modification. gcms.cz Esterification, the reaction of an acid with an alcohol to form an ester, is a common method for derivatization. gcms.cz The ester functionality can undergo a variety of transformations, making it a valuable handle for synthetic chemists. For example, esters can be hydrolyzed back to the corresponding carboxylic acid. They can also be converted to amides by reaction with amines, a process known as amidation. libretexts.org Furthermore, the ester can be reduced to a primary alcohol using strong reducing agents. libretexts.org The reactivity of the ester group allows for the introduction of a wide range of other functional groups, thereby increasing the molecular diversity that can be generated from this starting material. researchgate.net

Table 2: Key Reactions of the Ester Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Transesterification | R'OH, Acid/Base Catalyst | New Ester |

| Amidation | R₂NH | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

The presence of two phenyl groups on the same carbon atom, known as a gem-diphenyl substitution, has a profound impact on the molecule's three-dimensional structure and its reactivity. ucla.edu Sterically, the bulky phenyl groups can hinder the approach of reagents to nearby reactive sites, a phenomenon known as steric hindrance. This can influence the regioselectivity and stereoselectivity of reactions. Electronically, the phenyl groups can affect the stability of adjacent carbocations or carbanions through resonance. The gem-disubstituent effect, also known as the Thorpe-Ingold effect, suggests that the presence of bulky substituents can alter bond angles and favor cyclization reactions by bringing reactive ends of a molecule closer together. ucla.edu In the context of this compound, the gem-diphenyl group would be expected to influence the acidity of the α-proton and the reactivity of the neighboring nitrile and ester groups.

Overview of Research Scope and Methodological Approaches

A comprehensive investigation into this compound would necessitate a multi-faceted research approach. The initial scope would involve the development of an efficient and scalable synthesis for the compound. This would likely involve exploring various synthetic routes, potentially starting from commercially available precursors. Once synthesized, a thorough characterization of the compound would be essential, employing a range of analytical techniques.

Methodological approaches for characterization would include:

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the molecular structure, Infrared (IR) spectroscopy to identify the characteristic functional groups (nitrile, ester), and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Crystallographic Analysis: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide definitive information about the three-dimensional structure and stereochemistry of the molecule. researchgate.net

Reactivity Studies: A systematic exploration of the reactivity of the nitrile and ester groups in the presence of the gem-diphenyl moiety would be undertaken. This would involve subjecting the compound to a variety of reaction conditions to probe its chemical behavior and to synthesize new derivatives.

Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), could be employed to gain insights into the electronic structure, conformational preferences, and reaction mechanisms of the molecule. researchgate.net

Through this combination of synthetic, analytical, and computational methods, a detailed understanding of the chemical nature of this compound can be achieved, paving the way for its potential application in broader organic synthesis.

Properties

CAS No. |

55417-52-2 |

|---|---|

Molecular Formula |

C20H21NO2 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

ethyl 2-cyano-3,3-diphenylpentanoate |

InChI |

InChI=1S/C20H21NO2/c1-3-20(16-11-7-5-8-12-16,17-13-9-6-10-14-17)18(15-21)19(22)23-4-2/h5-14,18H,3-4H2,1-2H3 |

InChI Key |

ZSUDSIFYBDBEED-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C#N)C(=O)OCC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Cyano 3,3 Diphenylpentanoate

Reactions Involving the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, amidation, reduction, and nucleophilic addition.

The hydrolysis of the nitrile group in α-cyano esters typically proceeds under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. For a sterically hindered nitrile like that in ethyl 2-cyano-3,3-diphenylpentanoate, vigorous reaction conditions are generally required.

Acid-catalyzed hydrolysis likely involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. This leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid.

Basic hydrolysis, on the other hand, involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile, forming a hydroxy imine anion, which is then protonated to an imidic acid and subsequently converts to the amide.

Amidation can be achieved by reacting the nitrile with hydrogen peroxide in a basic solution, a process known as the Radziszewski reaction. This reaction is often milder than direct hydrolysis and can selectively produce the primary amide.

Table 1: Hydrolysis and Amidation of the Nitrile Group

| Reaction | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Acid Hydrolysis | Concentrated H₂SO₄ or HCl, H₂O, heat | 2-Carbamoyl-3,3-diphenylpentanoic acid (intermediate), 2-(Carboxy)-3,3-diphenylpentanoic acid | Reaction often proceeds to the dicarboxylic acid with prolonged heating. |

| Basic Hydrolysis | Concentrated NaOH or KOH, H₂O, heat | 2-Carbamoyl-3,3-diphenylpentanoate salts (intermediate), 2-Carboxy-3,3-diphenylpentanoate salts | The ester group may also be hydrolyzed under these conditions. |

The nitrile group can be reduced to a primary amine or an imine intermediate using various reducing agents. The choice of reagent and reaction conditions determines the final product.

Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines. Catalysts such as Raney nickel, platinum oxide, or palladium on carbon are typically employed under a hydrogen atmosphere. The addition of ammonia (B1221849) or an amine can help to suppress the formation of secondary and tertiary amine byproducts.

Metal hydride reagents, such as lithium aluminum hydride (LiAlH₄), can also effectively reduce nitriles to primary amines. These reactions are typically carried out in anhydrous ethereal solvents. The initial product of the reduction is an imine, which is further reduced to the amine under the reaction conditions. Isolation of the imine is generally not feasible with strong reducing agents like LiAlH₄.

Table 2: Reduction of the Nitrile Group

| Reaction | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni or PtO₂, NH₃, high pressure | Ethyl 2-(aminomethyl)-3,3-diphenylpentanoate | The presence of ammonia minimizes the formation of secondary amines. |

| Metal Hydride Reduction | 1. LiAlH₄, THF or Et₂O, reflux2. H₂O workup | Ethyl 2-(aminomethyl)-3,3-diphenylpentanoate | A powerful reducing agent that also reduces the ester group to an alcohol. |

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, leading to the formation of imines or other addition products.

Grignard reagents (organomagnesium halides) can add to the nitrile group to form an intermediate imine anion, which upon hydrolysis yields a ketone. This reaction provides a route to synthesize ketones with a new carbon-carbon bond adjacent to the original nitrile carbon.

Organolithium reagents react similarly to Grignard reagents with nitriles, also affording ketones after hydrolysis of the intermediate imine.

Table 3: Nucleophilic Addition to the Nitrile Group

| Nucleophile | Reagents and Conditions | Intermediate Product | Final Product (after hydrolysis) |

|---|---|---|---|

| Grignard Reagent (R-MgX) | 1. R-MgX, Et₂O or THF2. H₃O⁺ | Iminomagnesium halide | Ethyl 2-acyl-3,3-diphenylpentanoate |

Transformations at the Ester Moiety

The ethyl ester functionality of this compound can undergo transformations such as transesterification and hydrolysis.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the new alcohol.

Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide ion on the carbonyl carbon of the ester.

Table 4: Transesterification of the Ester Moiety

| Alcohol (R'-OH) | Catalyst | Conditions | Product |

|---|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (catalytic) | Reflux in excess CH₃OH | Mthis compound |

| Propanol (CH₃CH₂CH₂OH) | NaOCH₂CH₂CH₃ (catalytic) | Reflux in excess propanol | Propyl 2-cyano-3,3-diphenylpentanoate |

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. researchgate.net

Acid-catalyzed hydrolysis is a reversible reaction and is the reverse of Fischer esterification. mdpi.com It is typically carried out by heating the ester in the presence of a dilute aqueous acid. mdpi.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt. mdpi.com Subsequent acidification is required to obtain the free carboxylic acid. scispace.com Due to the steric hindrance around the ester group in this compound, elevated temperatures and prolonged reaction times may be necessary for complete hydrolysis. mdpi.com

Table 5: Hydrolysis of the Ester Moiety

| Reaction | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Acid Hydrolysis | Dilute H₂SO₄ or HCl (aq), heat | 2-Cyano-3,3-diphenylpentanoic acid | Reversible reaction; a large excess of water is used to drive the equilibrium. mdpi.com |

Reduction of the Ester Group

The ester group in this compound is susceptible to reduction by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a strong, unselective reducing agent commonly used for the reduction of esters to primary alcohols. masterorganicchemistry.comdoubtnut.comdoubtnut.com When this compound is treated with LiAlH₄, the ester moiety is expected to be reduced to a primary alcohol, yielding 2-cyano-3,3-diphenylpentan-1-ol.

The reaction mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a subsequent second hydride attack on the intermediate aldehyde, which is then protonated upon workup to give the final alcohol product. It is important to note that LiAlH₄ would also reduce the nitrile (cyano) group to a primary amine. For a selective reduction of the ester group while preserving the nitrile, alternative, milder reducing agents or a protection strategy for the nitrile group would be necessary.

Table 1: Expected Products from Reduction of this compound

| Reagent | Expected Product(s) | Notes |

|---|---|---|

| LiAlH₄ | 2-(aminomethyl)-3,3-diphenylpentan-1-ol | Strong reducing agent; reduces both ester and nitrile groups. |

Reactivity of the Active Methylene (B1212753) Group (C2)

The carbon atom at the second position (C2) of this compound is an active methylene carbon. Its acidity is significantly increased due to the electron-withdrawing effects of the adjacent cyano and ethyl ester groups. This makes the proton attached to C2 susceptible to abstraction by a base, forming a stabilized carbanion (enolate). This carbanion is a potent nucleophile and serves as the basis for various carbon-carbon bond-forming reactions.

Alkylation Reactions

The enolate generated from this compound can readily participate in alkylation reactions with alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism (typically Sₙ2), where the carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond at the C2 position.

Given that the C2 carbon is already trisubstituted, this alkylation would result in the formation of a quaternary carbon center. The choice of base is crucial to ensure complete deprotonation without promoting side reactions like ester hydrolysis. Common bases used for such alkylations include sodium ethoxide, sodium hydride, or lithium diisopropylamide (LDA). The reaction's success and yield can be influenced by steric hindrance from the two phenyl groups at the C3 position and the incoming alkyl group.

Condensation Reactions with Carbonyl Compounds

The active methylene group at C2, despite having only one acidic proton, can potentially undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones. This reaction is a variant of the Knoevenagel condensation. scielo.org.mxunifap.brorganic-chemistry.org In a typical Knoevenagel condensation, a compound with an active methylene group reacts with an aldehyde or ketone in the presence of a weak base (like an amine) to form a new carbon-carbon double bond. nih.govresearchgate.netresearchgate.net

For this compound, the reaction would be initiated by the base-catalyzed formation of the C2 carbanion. This carbanion would then act as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate would then be protonated to form a β-hydroxy adduct. Subsequent dehydration (elimination of a water molecule) would lead to the formation of an α,β-unsaturated product. The steric bulk provided by the two phenyl groups at the C3 position might hinder this reaction, potentially requiring more forcing conditions compared to simpler cyanoacetates. ineosopen.orgresearchgate.net

Investigating the Stability and Degradation Pathways

The stability of this compound is influenced by conditions such as pH and temperature. The primary degradation pathways involve the hydrolysis of the ester and nitrile functional groups.

Under acidic or basic conditions, the ethyl ester group can undergo hydrolysis to yield 2-cyano-3,3-diphenylpentanoic acid and ethanol. The nitrile group is also susceptible to hydrolysis, which under harsh acidic or basic conditions, can be converted to a carboxylic acid, ultimately leading to a dicarboxylic acid derivative.

A significant degradation pathway for β-keto esters and related compounds is decarboxylation upon heating, often following hydrolysis. researchgate.net If the ester group of this compound is hydrolyzed to the corresponding carboxylic acid, the resulting β-cyano acid can undergo decarboxylation (loss of CO₂) upon heating to yield 2,2-diphenylpentanenitrile. This process is driven by the formation of a stable enol intermediate.

Table 2: Potential Degradation Products

| Condition | Pathway | Product(s) |

|---|---|---|

| Acidic/Basic Hydrolysis | Ester Hydrolysis | 2-cyano-3,3-diphenylpentanoic acid, Ethanol |

| Harsh Hydrolysis | Ester & Nitrile Hydrolysis | 3,3-diphenylpentane-1,2-dicarboxylic acid |

Comparative Reactivity Studies with Related Pentanoate Systems (e.g., Ethyl 2-cyano-5-oxo-3,5-diphenylpentanoate)

A comparative analysis of the reactivity of this compound with a related system like Ethyl 2-cyano-5-oxo-3,5-diphenylpentanoate highlights the influence of the additional carbonyl group. The presence of a ketone at the 5-position introduces another reactive site within the molecule.

The 5-oxo group in Ethyl 2-cyano-5-oxo-3,5-diphenylpentanoate can participate in various carbonyl reactions, such as nucleophilic addition and condensation reactions, which are not possible for this compound. Furthermore, the protons on the carbon adjacent to the 5-oxo group (C4) are also acidic and can be abstracted to form an enolate, competing with the enolate formation at C2. This can lead to different regiochemical outcomes in reactions involving bases.

Mechanistic Differences in Reaction Profiles of this compound

The chemical reactivity of this compound is significantly influenced by the steric hindrance imposed by the two phenyl groups on the α-carbon. This steric congestion leads to distinct mechanistic pathways and reaction kinetics when compared to less substituted cyanoacetates. The electronic effects of the phenyl groups, in conjunction with the cyano and ester moieties, also play a crucial role in determining the compound's reactivity.

Hydrolysis: A Tale of Two Pathways

The hydrolysis of this compound to its corresponding carboxylic acid can proceed through two primary mechanistic routes: a direct saponification of the ester and a nitrile hydration pathway. The sterically encumbered environment around the ester carbonyl group makes a standard bimolecular acyl substitution (BAc2) mechanism, which is common for less hindered esters, less favorable. Nucleophilic attack by a hydroxide ion is significantly impeded.

Consequently, under basic conditions, an alternative E1cB (Elimination-Unimolecular Conjugate Base) mechanism may become more competitive. This would involve the deprotonation of the α-carbon, which is rendered acidic by both the cyano and ester groups, to form a stabilized carbanion. However, the presence of two bulky phenyl groups can also disfavor the planarity required for efficient delocalization in the carbanion, potentially slowing this step.

Under acidic conditions, the AAc2 mechanism (acid-catalyzed bimolecular acyl substitution) is expected. Protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by water. While sterically hindered, this pathway may still be more viable than the base-catalyzed route due to the smaller size of the water nucleophile compared to the hydroxide ion.

In contrast, simpler cyanoacetates readily undergo hydrolysis via the BAc2 mechanism under basic conditions. The mechanistic divergence for this compound is a direct consequence of the steric shielding by the phenyl groups, which necessitates alternative, often higher-energy, reaction pathways.

Table 1: Comparison of Proposed Hydrolysis Mechanisms

| Feature | This compound | Ethyl Cyanoacetate (B8463686) |

| Dominant Base-Catalyzed Mechanism | Potentially E1cB-like or slow BAc2 | BAc2 |

| Rate-Determining Step (Base) | Nucleophilic attack or carbanion formation | Nucleophilic attack |

| Steric Hindrance Effect | Significant retardation of nucleophilic attack | Minimal |

| Dominant Acid-Catalyzed Mechanism | AAc2 | AAc2 |

| Relative Rate of Hydrolysis | Slower | Faster |

Decarboxylation: The Influence of a Stable Intermediate

The decarboxylation of the corresponding carboxylic acid, 2-cyano-3,3-diphenylpentanoic acid, also exhibits mechanistic peculiarities. Typically, β-keto acids and related compounds decarboxylate through a cyclic transition state involving the enol tautomer. For 2-cyano-3,3-diphenylpentanoic acid, the formation of the necessary enol or enolate intermediate is sterically demanding.

This is in contrast to the decarboxylation of simpler cyanoacetic acids, where the stability of the resulting carbanion is less pronounced. Therefore, while the initial steps might be slower for the diphenyl-substituted compound, the thermodynamic driving force provided by the stable intermediate can lead to efficient decarboxylation under appropriate conditions.

Table 2: Mechanistic Comparison of Decarboxylation

| Feature | 2-cyano-3,3-diphenylpentanoic acid | Cyanoacetic acid |

| Intermediate Stability | Highly stabilized carbanion | Moderately stabilized carbanion |

| Influence of Steric Hindrance | Hinders formation of cyclic transition state | Less significant |

| Thermodynamic Driving Force | High, due to stable product anion | Moderate |

| Reaction Conditions | May require higher temperatures to overcome initial steric barriers | Milder conditions are often sufficient |

Reactions at the Nitrile Group: Thorpe-Ziegler and Related Cyclizations

The nitrile group in this compound can participate in intramolecular reactions, such as the Thorpe-Ziegler reaction, if a suitable second nitrile group is present in the molecule. The Thorpe-Ziegler reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.

In a hypothetical scenario where this compound is part of a larger molecule containing another nitrile group, the steric hindrance of the diphenyl groups would play a critical role in the feasibility and stereochemical outcome of the cyclization. The approach of the α-carbon of one nitrile to the carbon of the other nitrile group would be severely restricted. This could either completely inhibit the reaction or lead to the formation of a specific, thermodynamically favored ring system that can accommodate the bulky substituents.

For less sterically hindered dinitriles, the Thorpe-Ziegler reaction is a versatile method for forming five- to eight-membered rings. With the diphenyl substitution, the formation of larger rings might be favored to alleviate steric strain, or the reaction might fail altogether in favor of intermolecular side reactions. The mechanistic profile, including the conformation of the transition state, would be dictated by the need to minimize steric repulsions between the phenyl groups and the forming ring.

Table 3: Hypothetical Mechanistic Differences in Intramolecular Cyclization

| Feature | Diphenyl-Substituted Dinitrile | Unsubstituted Dinitrile |

| Feasibility of Cyclization | Potentially inhibited or requires specific conformations | Generally feasible for 5-8 membered rings |

| Transition State | Highly constrained due to steric hindrance | More flexible |

| Ring Size Preference | May favor larger, less strained rings | Follows established Baldwin's rules with less steric influence |

| Potential Side Reactions | Intermolecular reactions may dominate | Intramolecular cyclization is often favored |

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton (¹H) NMR spectroscopy identifies the distinct chemical environments of hydrogen atoms within the molecule. The predicted ¹H NMR spectrum of Ethyl 2-cyano-3,3-diphenylpentanoate would exhibit several key signals corresponding to its unique proton groups. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

The expected proton environments are:

The ten aromatic protons of the two phenyl groups.

The methine proton at the C2 position, alpha to both the cyano and ester carbonyl groups.

The ethyl group of the pentanoate chain, consisting of a methylene (B1212753) and a methyl group.

The ethyl group of the ester moiety, also consisting of a methylene and a methyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 - 7.20 | Multiplet | 10H | Ar-H (Protons on two phenyl rings) |

| ~ 4.40 | Singlet | 1H | -C(H )(CN)COOEt (Methine proton at C2) |

| ~ 4.25 | Quartet | 2H | -COOCH₂ CH₃ (Methylene protons of ethyl ester) |

| ~ 2.55 | Quartet | 2H | -C(Ph)₂CH₂ CH₃ (Methylene protons at C4) |

| ~ 1.30 | Triplet | 3H | -COOCH₂CH₃ (Methyl protons of ethyl ester) |

| ~ 0.95 | Triplet | 3H | -C(Ph)₂CH₂CH₃ (Methyl protons at C5) |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule, with each unique carbon atom producing a distinct signal. The chemical shift of each signal is indicative of the carbon's electronic environment (e.g., hybridization, proximity to electronegative atoms).

For this compound, the spectrum is expected to show signals for the ester carbonyl, the cyano carbon, the aromatic carbons, the quaternary carbon bearing the two phenyl groups, the methine carbon, and the four distinct aliphatic carbons of the ethyl groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C =O (Ester carbonyl carbon) |

| ~ 142 | Ar-C (Ipso-carbons of phenyl rings) |

| ~ 129 | Ar-C H (Para-carbons of phenyl rings) |

| ~ 128 | Ar-C H (Ortho/Meta-carbons of phenyl rings) |

| ~ 118 | C N (Cyano carbon) |

| ~ 62 | -COOC H₂CH₃ (Methylene carbon of ethyl ester) |

| ~ 58 | -C (Ph)₂- (Quaternary carbon at C3) |

| ~ 48 | -C H(CN)- (Methine carbon at C2) |

| ~ 32 | -C(Ph)₂C H₂CH₃ (Methylene carbon at C4) |

| ~ 14 | -COOCH₂C H₃ (Methyl carbon of ethyl ester) |

| ~ 9 | -C(Ph)₂CH₂C H₃ (Methyl carbon at C5) |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

To definitively establish the molecular structure, two-dimensional (2D) NMR experiments are employed to reveal correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. For this compound, COSY would show cross-peaks between the methylene and methyl protons of the ester's ethyl group, and similarly between the methylene and methyl protons of the pentanoate chain's ethyl group, confirming these two isolated spin systems.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to assign the carbon signals based on the already assigned proton signals from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds. Key expected correlations would include:

The methine proton at C2 showing a correlation to the ester carbonyl carbon (C1), the quaternary carbon (C3), and the cyano carbon.

The methylene protons of the ester showing a correlation to the ester carbonyl carbon (C1).

The methylene protons at C4 showing correlations to the quaternary carbon (C3) and the ipso-carbons of the phenyl rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnih.govmdpi.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, serving as a powerful confirmation of its identity. For a molecule with the formula C₂₀H₂₁NO₂, HRMS can distinguish it from other molecules with the same nominal mass but different elemental compositions.

Table 3: Predicted HRMS Data for this compound (C₂₀H₂₁NO₂)

| Ion Species | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 308.16450 |

| [M+Na]⁺ | 330.14645 |

| [M+K]⁺ | 346.12038 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented by collision with an inert gas. Analysis of the resulting daughter ions provides detailed structural information. The fragmentation of this compound would likely proceed through the cleavage of its weakest bonds.

Key predicted fragmentation pathways include:

Loss of the ethyl group from the pentanoate chain: Cleavage of the C3-C4 bond would result in a stable diphenyl-substituted cation.

Cleavage of the ester group: Common fragmentation patterns for ethyl esters include the loss of an ethoxy radical (•OCH₂CH₃) or the neutral loss of ethylene (B1197577) (C₂H₄).

Formation of a diphenylmethyl cation: Fragmentation could lead to the formation of the highly stable diphenylmethyl (benzhydryl) cation or related structures.

Table 4: Predicted Key MS/MS Fragments for this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 308.16 | 279.15 | C₂H₅• | [M - CH₂CH₃]⁺ |

| 308.16 | 262.14 | C₂H₅OH | [M+H - EtOH]⁺ |

| 308.16 | 195.12 | C₆H₈NO₂• | [C(Ph)₂CH₂CH₃]⁺ |

| 308.16 | 167.09 | C₉H₁₀NO₂• | [C(Ph)₂H]⁺ (Benzhydryl cation) |

Note: Fragmentation analysis helps to confirm the connectivity of the major structural components of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different chemical bonds. For this compound, IR spectroscopy would be used to confirm the presence of its key structural features: the nitrile, the ester, and the aromatic rings.

The C≡N triple bond of the nitrile group is expected to produce a sharp and intense absorption band in a relatively uncongested region of the spectrum, typically around 2260-2220 cm⁻¹. spectroscopyonline.com The ester functional group is identifiable by two distinct stretching vibrations: a very strong and sharp absorption from the carbonyl (C=O) group, anticipated between 1750-1735 cm⁻¹, and strong C-O stretching bands in the 1300-1000 cm⁻¹ region. quimicaorganica.orgspectroscopyonline.comorgchemboulder.com

The presence of the two phenyl groups would be confirmed by several characteristic absorptions. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. In-ring C=C stretching vibrations for the aromatic rings are expected to produce medium to weak peaks in the 1600-1450 cm⁻¹ range. Finally, the aliphatic portions of the molecule, including the ethyl group and the pentanoate backbone, would be evidenced by C-H stretching absorptions just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic Rings (Phenyl) | C-H Stretch | 3100-3000 | Medium |

| Aliphatic Chains (Ethyl, Pentanoate) | C-H Stretch | 3000-2850 | Medium |

| Nitrile | C≡N Stretch | 2260-2220 | Medium to Sharp |

| Ester | C=O Stretch | 1750-1735 | Strong |

| Aromatic Rings (Phenyl) | C=C Ring Stretch | 1600-1450 | Medium to Weak |

| Ester | C-O Stretch | 1300-1000 | Strong |

Chromatographic Techniques for Separation and Purity Determination

Chromatography is essential for separating this compound from any unreacted starting materials, byproducts, or degradation products, thereby allowing for its purification and the determination of its purity.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given the molecular weight and structure of this compound, it is expected to have a sufficiently high boiling point, making GC a viable method for purity assessment, provided it is thermally stable.

When coupled with a Mass Spectrometry (MS) detector (GC-MS), this technique becomes a definitive tool for structural elucidation. The gas chromatograph separates the components of a mixture, and the mass spectrometer then ionizes each component, separates the ions based on their mass-to-charge ratio, and generates a mass spectrum that serves as a molecular "fingerprint."

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30m x 0.25mm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial oven temperature of ~100°C, ramped to ~300°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. scielo.org.zanih.gov It is particularly well-suited for analyzing a compound like this compound.

A common mode for this type of analysis would be reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18 or C8 silica) and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile (B52724) or methanol. The components of the sample are separated based on their relative hydrophobicity.

Due to the presence of two phenyl groups, the compound is highly chromophoric, making a UV detector an excellent choice for detection. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The unique polarity imparted by the nitrile group could also allow for the use of a cyano-bonded stationary phase, which can offer different selectivity compared to standard alkyl phases. hplc.eusorbtech.comsilicycle.com

| Parameter | Typical Condition |

|---|---|

| Mode | Reverse-Phase (RP-HPLC) |

| Stationary Phase (Column) | C18-bonded silica (B1680970) (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of water and acetonitrile (or methanol) |

| Detector | UV Detector (set at a wavelength of maximum absorbance, e.g., ~254 nm) |

| Flow Rate | ~1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40°C) |

Theoretical and Computational Chemistry Studies of Ethyl 2 Cyano 3,3 Diphenylpentanoate

Molecular Orbital Theory and Electronic Structure Analysis

There are no published studies detailing the molecular orbital theory or electronic structure of Ethyl 2-cyano-3,3-diphenylpentanoate. Consequently, information regarding its frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, electron density distribution, and electrostatic potential maps is not available. Such studies would be crucial in understanding the molecule's kinetic stability and its propensity to act as an electron donor or acceptor in chemical reactions.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of this compound, which would identify its stable conformers, the relative energies between them, and the energy barriers for rotation around its single bonds, has not been reported. This information is vital for understanding the molecule's three-dimensional structure and how its shape influences its physical and chemical properties.

Reaction Mechanism Predictions via Computational Modeling

Computational modeling to predict the mechanisms of reactions involving this compound has not been a focus of any research found in the available literature. Such modeling would be invaluable for elucidating potential reaction pathways, identifying transition states, and calculating activation energies, thereby providing a deeper understanding of its reactivity.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

There are no publicly accessible studies that have computationally predicted the spectroscopic properties of this compound. Theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra would be instrumental in complementing experimental data for its structural characterization.

Quantum Chemical Descriptors for Reactivity and Selectivity

The calculation of quantum chemical descriptors, such as hardness, softness, electronegativity, and Fukui functions, for this compound has not been documented. These descriptors are derived from the electronic structure and are powerful tools for predicting the reactivity and selectivity of different sites within the molecule.

Applications in Advanced Organic Synthesis and Material Science

Ethyl 2-cyano-3,3-diphenylpentanoate as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups in this compound makes it an important starting material for the synthesis of a variety of organic molecules. Its utility extends to the formation of both heterocyclic and carbocyclic systems, as well as its role in the development of pharmaceutical scaffolds.

Precursor for Nitrogen-Containing Heterocycles

The presence of the nitrile (cyano) group in this compound is key to its role as a precursor for nitrogen-containing heterocycles. Nitriles are well-established functional groups that can participate in a wide array of cyclization reactions to form rings containing nitrogen. For instance, the cyano group can undergo reactions with various dinucleophiles to construct five, six, and even seven-membered heterocyclic rings, which are core structures in many biologically active compounds.

Intermediate in the Synthesis of Carbocyclic Systems

While the nitrogen in the cyano group often directs its use towards heterocycle synthesis, the carbon backbone of this compound also allows for its application in the formation of carbocyclic systems. The activated methylene (B1212753) group adjacent to the cyano and ester functionalities can be deprotonated to form a nucleophilic carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, such as Michael additions and alkylations, which are fundamental steps in the construction of carbocyclic rings.

Role in the Construction of Pharmaceutical Scaffolds and Fine Chemicals

The structural motifs that can be accessed from this compound are highly relevant in the pharmaceutical industry. Both nitrogen-containing heterocycles and complex carbocyclic frameworks form the basis of numerous drug molecules. The ability to utilize a single, versatile starting material to generate a diverse range of molecular scaffolds is a significant advantage in medicinal chemistry and drug discovery. Furthermore, the derivatives of this compound can serve as fine chemicals, which are pure, single substances used in specialized applications.

Potential as a Ligand or Precursor for Metal Complexes

The nitrogen atom of the cyano group and the oxygen atoms of the ester group in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests that the compound could act as a ligand in the formation of metal complexes. The coordination of metal ions to organic ligands can lead to the development of novel materials with interesting catalytic, electronic, or magnetic properties. Research into analogous compounds, such as ethyl cyano (2-methyl carboxylate phenyl azo acetate), has demonstrated the ability of cyano and ester-containing molecules to form stable complexes with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). rdd.edu.iquobaghdad.edu.iqresearchgate.net Such studies provide a basis for exploring the coordination chemistry of this compound.

Derivatives and Analogues as Specialty Chemicals

The chemical reactivity of this compound allows for the synthesis of a wide range of derivatives and analogues. By modifying the ester, cyano, or phenyl groups, a library of new compounds with tailored properties can be generated. These derivatives may find applications as specialty chemicals in various fields. For instance, related cyanoacrylate derivatives are known to have applications as ultraviolet (UV) absorbers and in the formulation of adhesives. While specific applications for derivatives of this compound are not yet widely documented, the versatility of the core structure suggests a strong potential for the development of novel specialty chemicals.

Emerging Research Directions and Future Outlook

Development of Novel and Efficient Synthetic Routes

The classical synthesis of related compounds, such as ethyl 2-cyano-3,3-diphenylacrylate, often involves the Knoevenagel condensation of a ketone (benzophenone) with an active methylene (B1212753) compound (ethyl cyanoacetate). google.comchemicalbook.com Traditional methods have utilized catalysts ranging from weak inorganic bases like sodium bicarbonate to amines. google.com A patented method describes reacting benzophenone (B1666685) and ethyl cyanoacetate (B8463686) in cyclohexane (B81311) with sodium bicarbonate as a catalyst, achieving the acrylate (B77674) product after 16-18 hours at 102-104°C. google.com Another approach involves the reaction of benzophenone imine with a cyanoacetic ester at lower temperatures (20 to 60°C) to avoid the formation of colored byproducts. google.com

Future research is likely to focus on developing more efficient and novel synthetic pathways. This includes the exploration of new catalytic systems that can offer higher yields, shorter reaction times, and milder reaction conditions. For instance, the use of organocatalysts or metal-organic frameworks (MOFs) could provide enhanced selectivity and efficiency. Furthermore, developing a one-pot synthesis from readily available starting materials, potentially through a tandem reaction sequence, would represent a significant advancement in streamlining the production of Ethyl 2-cyano-3,3-diphenylpentanoate.

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product (Analogue) | Reference |

| Benzophenone | Ethyl Cyanoacetate | Sodium Bicarbonate, Cyclohexane, 102-104°C | Ethyl 2-cyano-3,3-diphenylacrylate | google.com |

| Benzophenone Imine | (2-Ethyl)hexyl cyanoacetate | 20-60°C, Nitrogen stream | 2-cyano-3,3-diaryl-acrylic esters | google.com |

| 3-Phenylpropiolaldehyde | Cyanoacetates | Basic Alumina (B75360) | (E)-2-Cyano-5-phenylpent-2-en-4-ynoic acid esters | ineosopen.org |

Exploration of Biological Activities of Derivatives or Analogues

While the specific biological profile of this compound is not extensively documented, the broader class of cyanoacrylate and cyanoacetate derivatives has shown a wide range of biological activities. This suggests a promising avenue for future research into the pharmacological potential of its analogues.

For example, various synthesized derivatives of ethyl 2-cyanoacrylate have been investigated for their bioactivity. A series of ethyl 2-cyano-3-substituted amino-3-[2-(4-fluorophenyl)-ethylamino]-acrylates demonstrated moderate antivirus activity against the Tobacco Mosaic Virus (TMV). researchgate.netresearchgate.net In another study, ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which are structurally related, were synthesized and tested as milrinone (B1677136) analogues. One of these compounds exhibited significant positive inotropic activity, and others showed interesting anti-inflammatory, analgesic, and hypotensive properties. nih.gov

The future outlook in this area involves the systematic synthesis of a library of derivatives of this compound and screening them for various biological activities. By modifying the ester group or the diphenyl moiety, it may be possible to tune the compound's properties to target specific enzymes or receptors, potentially leading to the discovery of new therapeutic agents.

| Compound Class | Biological Activity Investigated | Findings | Reference |

| Ethyl 2-cyano-3-substituted aminoacrylates | Antiviral (TMV) | Moderate activity observed. | researchgate.netresearchgate.net |

| Ethyl 5-cyano-pyridinecarboxylates | Inotropic, Anti-inflammatory, Analgesic, Hypotensive | Positive inotropic activity and other promising effects noted. | nih.gov |

| Substituted 2-cyanoacrylic acid esters | General synthetic precursors | Used to create a large variety of derivatives for potential biological screening. | ineosopen.org |

Integration into Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for automation. The integration of the synthesis of this compound into a flow chemistry platform is a key area for future research.

Studies have already demonstrated the successful application of flow chemistry for the synthesis of related building blocks. For instance, a telescoped continuous flow process has been developed for the in-situ generation of ethyl isocyanoacetate, which was then used in subsequent reactions to create heterocyclic compounds like 1,2,4-triazoles. researchgate.net This approach highlights the potential for generating and using reactive intermediates safely and efficiently in a continuous manner. Monitoring such processes in real-time within microreactors using spectroscopic techniques is also an area of active development, ensuring process control and optimization. researchgate.net

Future work could focus on designing a continuous flow reactor for the Knoevenagel condensation step in the synthesis of the target compound. This would involve optimizing parameters such as temperature, residence time, and catalyst loading (potentially using a packed-bed reactor with a solid-supported catalyst) to maximize throughput and yield.

Sustainable and Green Chemical Synthesis of the Compound

The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial research. Applying these principles to the synthesis of this compound is a crucial direction for future development.

Key areas for improvement include the use of environmentally benign solvents, the development of reusable catalysts, and minimizing energy consumption. Research into Knoevenagel condensations has shown that greener methods are feasible. For example, L-proline has been used as an efficient and recyclable organocatalyst for the synthesis of various (E)-ethyl 2-cyano-3-(1H-indol-3-yl)acrylates under mild conditions. oiccpress.com Another approach involves using heterogeneous catalysts, such as ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA), which can be easily recovered and reused, offering both economic and environmental benefits. oiccpress.com The overarching principles of green chemistry aim to reduce the environmental impact of chemical processes without compromising efficiency. nih.gov

Future research should aim to replace traditional solvents like cyclohexane with greener alternatives, such as bio-derived solvents or even performing the reaction under solvent-free conditions. The development of a solid-supported, reusable catalyst for the synthesis of this compound would be a significant step towards a more sustainable manufacturing process.

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to process optimization and control. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring of chemical reactions are invaluable tools in this regard.

For reactions involving cyanoacrylates, various spectroscopic methods have been employed. Near-infrared (NIR) and Fourier-transform infrared (FTIR) spectroscopy have proven to be versatile tools for monitoring the curing process of ethyl cyanoacrylate adhesives. afinitica.comresearchgate.netshimadzu.com These techniques can track the disappearance of reactant peaks (e.g., C=C vibrations) and the appearance of product peaks (e.g., saturated C-O-C stretching) over time, providing kinetic data. shimadzu.com Raman spectroscopy is another powerful, non-invasive technique that has been used to study the polymerization of cyanoacrylate-based glues. researchgate.net These in-situ methods provide critical information that enables scientists to understand reaction pathways, identify intermediates, and optimize conditions for improved efficiency and robustness. mt.comspectroscopyonline.com

The application of these advanced spectroscopic techniques to the synthesis of this compound would provide deep insights into the reaction mechanism. By using probes inserted directly into the reaction vessel, chemists could monitor the concentrations of reactants, intermediates, and the final product in real-time, facilitating rapid process development and scale-up. nih.gov

| Spectroscopic Technique | Application | Information Gained | Reference |

| Near-Infrared (NIR) Spectroscopy | Monitoring curing of ethyl cyanoacrylate | Cure curve profiles, effect of substrate and film thickness. | afinitica.comresearchgate.net |

| FTIR Spectroscopy | Time-course measurement of adhesive curing | Spectral changes during reaction, calculation of curing reaction rate. | shimadzu.com |

| Raman Spectroscopy | Studying polymerization of cyanoacrylate glues | Chemical details of molecular structure, reaction kinetics. | researchgate.net |

| Attenuated Total Reflection (ATR) FT-IR | Monitoring catalytic hydrogenation at high pressure | Evolution of reactant and product concentrations. | nih.gov |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools for building molecular complexity. nih.gov They adhere to the principles of green chemistry by offering high atom economy and reducing the number of synthetic steps and purification processes. nih.govnih.gov

The core precursor, ethyl cyanoacetate, is a common building block in a variety of MCRs. For example, it is used in reactions with salicylaldehydes and malononitrile (B47326) dimer to synthesize complex chromeno[2,3-b]pyridine derivatives. mdpi.com The Knoevenagel condensation, a key step in synthesizing the target compound's acrylate analogue, is itself often the first step in a domino MCR sequence. nih.gov

A significant future research direction would be to design MCRs that incorporate this compound or its immediate precursors. The presence of the nitrile, ester, and bulky diphenyl groups could lead to the synthesis of novel and structurally complex heterocyclic or carbocyclic scaffolds. Exploring the reactivity of the active methylene group in the pentanoate chain in an MCR could open up pathways to new classes of compounds with potential applications in materials science or medicinal chemistry.

Catalyst Design and Optimization for Specific Transformations

The choice of catalyst is paramount in controlling the rate, selectivity, and efficiency of a chemical reaction. For the synthesis of this compound and its derivatives, catalyst design and optimization are key to improving current methods.

Historically, simple bases have been used for the Knoevenagel condensation. However, modern catalyst design focuses on creating more sophisticated systems. mdpi.com This includes developing catalysts that are stable, highly active, and selective. mdpi.comresearchgate.net For the synthesis of ethyl cyanoacetate analogs, novel catalysts like nano-Fe3O4 functionalized with ellagic acid have been shown to be effective for base-free Knoevenagel condensations, offering high yields and short reaction times. oiccpress.com

The future in this area lies in the rational design of catalysts tailored for the specific transformation leading to this compound. This could involve computational modeling to understand catalyst-substrate interactions and predict the performance of novel catalytic structures. Efforts will likely focus on heterogeneous catalysts for ease of separation and recycling, as well as bifunctional catalysts that can activate both reacting partners simultaneously to accelerate the reaction under milder conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-cyano-3,3-diphenylacrylate, and how can reaction efficiency be monitored?

- Synthesis Methods : The compound is synthesized via a Knoevenagel condensation between benzophenone and ethyl cyanoacetate. Alternative routes include ester exchange reactions, e.g., reacting ethyl 2-cyano-3,3-diphenylacrylate with excess alcohols (e.g., cyclopentanol) under catalytic conditions (Na₂CO₃, 145°C), with ethanol distilled off to drive the reaction .

- Efficiency Monitoring : Use thin-layer chromatography (TLC) to track reaction progress. Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) can confirm purity and structural integrity. Yield optimization often requires adjusting stoichiometry and catalyst loading .

Q. What spectroscopic techniques are recommended for characterizing Ethyl 2-cyano-3,3-diphenylacrylate?

- Key Techniques :

- FT-IR : Identify functional groups (C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹).

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.6 ppm), ester methyl/methylene groups (δ 1.2–4.3 ppm), and nitrile carbon (δ ~115 ppm).

- UV-Vis : Confirm UV absorption properties (λmax ~303 nm, critical for its role as a UV absorber) .

Q. How does the molecular structure of Ethyl 2-cyano-3,3-diphenylacrylate contribute to its stability and UV absorption?

- The conjugated π-system between the cyano group, aromatic rings, and ester moiety enables strong UV absorption by delocalizing excited-state electrons. The absence of phenolic hydroxyl groups enhances chemical stability, particularly in alkaline environments .

Advanced Research Questions

Q. How do reaction conditions (temperature, catalyst) influence the yield and purity of Ethyl 2-cyano-3,3-diphenylacrylate?

- Catalyst Screening : Base catalysts (e.g., Na₂CO₃) improve condensation efficiency compared to acid catalysts. A study using cyclopentanol achieved 82% yield under Na₂CO₃ catalysis at 145°C .

- Temperature Effects : Elevated temperatures (>140°C) accelerate ester exchange but risk side reactions (e.g., decarboxylation). Optimal purity is achieved via controlled distillation of byproducts like ethanol .

- Purification : Recrystallization from petroleum ether or column chromatography removes unreacted starting materials .

Q. What experimental strategies can mitigate E/Z isomerization in pesticides using Ethyl 2-cyano-3,3-diphenylacrylate?

- Mechanism : The compound acts as a UV absorber, dissipating energy via keto-enol tautomerism, thereby reducing photoisomerization of pesticide double bonds.

- Experimental Design :

- Prepare pesticide formulations with 0.5–2% w/w Ethyl 2-cyano-3,3-diphenylacrylate.

- Expose to UV light (290–400 nm) and monitor isomer ratios via HPLC.

- Control studies without the absorber show significant E/Z shifts, highlighting its efficacy .

Q. How can computational methods predict the photostability and compatibility of Ethyl 2-cyano-3,3-diphenylacrylate in polymer matrices?

- Quantum Chemistry : Density functional theory (DFT) calculates HOMO-LUMO gaps to predict UV absorption spectra.

- Molecular Dynamics (MD) : Simulate interactions with polymer chains (e.g., polyesters) to assess compatibility. Parameters like solubility and dispersion forces guide formulation design .

- Validation : Compare computational results with experimental DSC (glass transition temperature shifts) and FT-IR (hydrogen bonding interactions) .

Q. What are the challenges in analyzing contradictory spectroscopic data for Ethyl 2-cyano-3,3-diphenylacrylate derivatives?

- Case Example : Discrepancies in NMR signals may arise from rotational isomers or impurities.

- Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.